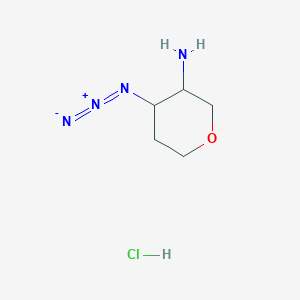

(3S,4S)-4-azidotetrahydro-2H-pyran-3-amine hydrochloride

Description

“(3S,4S)-4-Azidotetrahydro-2H-pyran-3-amine hydrochloride” is a chiral bicyclic compound featuring a six-membered tetrahydro-2H-pyran ring substituted with an azide (-N₃) group at position 4 and an amine (-NH₂) group at position 3, both in the (S,S)-stereochemical configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis and bioconjugation chemistry. Azides are particularly valuable in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling efficient coupling with alkynes to form stable triazole linkages .

Properties

IUPAC Name |

4-azidooxan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.ClH/c6-4-3-10-2-1-5(4)8-9-7;/h4-5H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNQFAMEMXUHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

(3S,4S)-4-azidotetrahydro-2H-pyran-3-amine hydrochloride is a synthetic organic compound notable for its azido functional group and tetrahydropyran ring structure. This compound presents unique stereochemical properties due to the chiral centers at the 3 and 4 positions of the tetrahydropyran ring. Its biological activity and potential applications are of significant interest in pharmaceutical research, particularly in drug development and synthetic organic chemistry.

- Chemical Formula: CHClNO

- Molecular Weight: 178.62 g/mol

- CAS Number: 1707289-89-1

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the tetrahydropyran ring and the introduction of the azido group. The synthetic pathways often utilize click chemistry techniques, which enhance the compound's versatility in various chemical transformations.

Research indicates that this compound may exhibit unique pharmacological profiles based on its structural features. The azido group is known for its reactivity, which can facilitate interactions with biological macromolecules, potentially leading to various therapeutic effects .

Potential Applications

The compound has been explored for several applications, including:

- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Properties: Some studies suggest potential anticancer mechanisms through apoptosis induction and cell cycle arrest.

- Neuroactivity: Compounds with similar structures have been linked to neuroprotective effects.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to this compound and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tetrahydropyran-based Amine | Tetrahydropyran ring | Antimicrobial |

| Azidopiperidine | Pipedine ring with azido group | Anticancer |

| Azidomorpholine | Morpholine ring with azido group | Neuroactive |

| Azidotetrahydrofuran | Tetrahydrofuran ring with azido | Potentially anti-inflammatory |

The unique stereochemistry and combination of functional groups in this compound may lead to distinct biological activities compared to these similar compounds.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of azido compounds, this compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer potential of this compound against human cancer cell lines. Results indicated that it induced apoptosis through mitochondrial pathways, suggesting its viability as a lead compound in cancer therapy .

Comparison with Similar Compounds

Reactivity and Functional Groups

- Azide vs.

- Hydroxyl vs. Azide: The hydroxyl-substituted analog (C₅H₁₂ClNO₂) lacks the azide’s reactivity but offers hydrogen-bonding capacity, favoring interactions in enzymatic binding pockets .

Stereochemical and Structural Differences

- The (3R,4S)-configured hydroxyl analog () demonstrates how stereochemistry at position 3 (R vs. S) alters molecular recognition, impacting biological activity .

- The spiro compound () introduces a rigid bicyclic framework, contrasting with the flexible pyran ring in the target compound. This rigidity may improve binding specificity in central nervous system (CNS) targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.